3-glycidoxypropyltrimethoxysilane

Catalog No.
S570510
CAS No.
2530-83-8
M.F
C9H20O5Si
M. Wt
236.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-glycidoxypropyltrimethoxysilane

CAS Number

2530-83-8

Product Name

3-glycidoxypropyltrimethoxysilane

IUPAC Name

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C9H20O5Si

Molecular Weight

236.34 g/mol

InChI

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3

InChI Key

BPSIOYPQMFLKFR-UHFFFAOYSA-N

SMILES

CO[Si](CCCOCC1CO1)(OC)OC

Synonyms

gamma-glycidoxypropyltrimethoxysilane

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC
  • Three methoxy groups (Si-OCH3): These groups readily react with hydroxyl groups (OH) on surfaces, particularly silica (SiO2), forming strong covalent bonds. This allows GPTMS to effectively modify and functionalize silica-based materials.
  • An epoxy ring: This reactive group can undergo various chemical reactions with other functional groups, enabling GPTMS to act as a coupling agent between different materials.

Here are some specific research applications of (3-Glycidoxypropyl)trimethoxysilane:

Surface modification of silica-based materials:

  • GPTMS is widely used to modify the surface properties of silica particles, gels, and fibers. By reacting with surface hydroxyl groups, it creates a covalently bonded organic layer, leading to several benefits:
    • Improved adhesion: The organic layer enhances the compatibility of silica with organic polymers, promoting stronger adhesion between dissimilar materials .
    • Enhanced hydrophobicity: The organic groups introduced by GPTMS can increase the water repellency of the silica surface, making it suitable for various applications like water-resistant coatings .
    • Functionalization: The epoxy ring of GPTMS can be further reacted with various functional groups, introducing desired functionalities to the silica surface for specific applications .

Synthesis of hybrid organic-inorganic materials:

  • GPTMS plays a crucial role in the synthesis of hybrid organic-inorganic materials, which combine the properties of organic and inorganic components. Its bifunctional nature allows it to:
    • Covalently bond to inorganic fillers: The methoxy groups react with surface hydroxyl groups on inorganic fillers like silica nanoparticles, creating a strong connection.
    • Interact with organic polymers: The epoxy ring can react with various functional groups present in organic polymers, forming a chemical linkage between the organic and inorganic phases .

These hybrid materials exhibit unique properties not found in their individual components, finding applications in various fields, including:

  • Coatings and composites: Improved mechanical properties, adhesion, and durability .
  • Sensors: Tailored functionalities for specific sensing applications .
  • Drug delivery: Controlled release and targeting of therapeutic agents .

Other research applications:

  • GPTMS is also employed in various other research areas, including:
    • Adhesion promotion: It can improve the bonding between dissimilar materials like glass, metals, and polymers .
    • Silane coupling agent: It can be used to couple different phases in composite materials, enhancing their mechanical properties .
    • Surface passivation: It can passivate the surface of nanoparticles, reducing their reactivity and improving their stability in various environments .

3-Glycidoxypropyltrimethoxysilane is a bifunctional organosilane compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol. It features three methoxy groups and an epoxy group, making it highly reactive and versatile in various applications. This compound is primarily utilized as a coupling agent, enhancing the adhesion between organic materials and inorganic substrates such as glass and metals . It is a clear, light straw liquid that is soluble in various organic solvents, and it readily undergoes hydrolysis to form silanol groups, which can bond with hydroxyl groups on surfaces .

The chemical reactivity of 3-glycidoxypropyltrimethoxysilane is largely attributed to its epoxy group, which can undergo ring-opening reactions when exposed to nucleophiles such as water, alcohols, and amines. In acidic conditions, hydrolysis occurs, resulting in the formation of vicinal diols or alkoxysilanes . The reactions can lead to various products including ethers and carbonyl compounds depending on the reaction conditions . In basic solutions, the compound can participate in sol-gel processes, forming silica networks through condensation reactions .

3-Glycidoxypropyltrimethoxysilane can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting glycidol with trimethoxysilane under controlled conditions to ensure high yields and purity.
  • Sol-Gel Process: This method utilizes hydrolysis and condensation reactions of silanes in aqueous solutions, allowing for the formation of silica-based materials integrated with the silane compound .
  • Functionalization of Silica: The compound can also be grafted onto silica surfaces to enhance their properties for specific applications.

3-Glycidoxypropyltrimethoxysilane is widely used across various industries due to its unique properties:

  • Adhesives and Sealants: It acts as a coupling agent that improves adhesion between organic polymers and inorganic fillers.
  • Coatings: Used in coatings for metals and glass to enhance durability and resistance to environmental factors.
  • Composite Materials: Enhances the mechanical properties of composites reinforced with glass fibers or other fillers.
  • Biomedical

Research into the interaction of 3-glycidoxypropyltrimethoxysilane with various substrates indicates its effectiveness as a coupling agent. Studies have shown that it significantly improves the adhesion properties of epoxy coatings on metal surfaces by promoting chemical bonding through its reactive groups . Additionally, investigations into its reactivity in different media (aqueous vs. organic) have revealed insights into optimizing its use in sol-gel processes for material synthesis .

Several compounds share structural similarities with 3-glycidoxypropyltrimethoxysilane. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
3-AminopropyltriethoxysilaneAmino groupEnhances adhesion through amine interactions
VinyltriethoxysilaneVinyl groupUseful in polymerization reactions
TrimethoxysilaneMethoxy groupsGeneral silane used for surface modification
3-MercaptopropyltrimethoxysilaneThiol groupProvides unique reactivity for metal bonding

While all these compounds are silanes with reactive functional groups, 3-glycidoxypropyltrimethoxysilane's unique epoxy functionality allows it to participate in specific

Chemical Structure and Composition

Molecular Formula and Weight

3-Glycidoxypropyltrimethoxysilane exhibits the molecular formula C₉H₂₀O₅Si with a molecular weight of 236.34 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 2530-83-8 and carries the IUPAC nomenclature trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane [4] [5]. The molecular structure incorporates nine carbon atoms, twenty hydrogen atoms, five oxygen atoms, and one silicon atom, establishing it as a bifunctional organosilane compound [6] [7].

The compound demonstrates specific physical properties including a density of 1.070 grams per milliliter at 20°C, a boiling point of 120°C at 2 millimeters of mercury pressure, and a melting point of -50°C [8] [1] [3]. The refractive index measures 1.429 at 20°C, while the flash point exceeds 230°F, indicating thermal stability under standard conditions [2] [8].

PropertyValue
Molecular FormulaC₉H₂₀O₅Si
Molecular Weight (g/mol)236.34
IUPAC Nametrimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
CAS Registry Number2530-83-8
Density (g/mL at 20°C)1.070
Boiling Point (°C at 2 mmHg)120
Melting Point (°C)-50
Refractive Index (20°C)1.429
Flash Point (°C)>230
Vapor Pressure (Pa at 20-25°C)0-12790

Structural Features: Epoxy and Silane Functional Groups

The molecular architecture of 3-glycidoxypropyltrimethoxysilane encompasses two distinct functional domains that confer its unique reactivity profile [9] [10]. The silane functional group consists of three methoxy groups (OCH₃) bonded to a central silicon atom, creating a trimethoxysilyl moiety that readily undergoes hydrolysis and condensation reactions [7] [11]. These methoxy groups demonstrate excellent binding affinity with glass substrates and inorganic surfaces, facilitating the formation of three-dimensional siloxane networks [3] [9].

The epoxy functional group manifests as an oxirane ring structure attached to the propyl chain through an ether linkage [12] [10]. This glycidoxy functionality exhibits high reactivity toward nucleophilic species including amides, alcohols, thiols, and carboxylic acids [3] [7]. The epoxy ring maintains its structural integrity during many chemical processes, as demonstrated by infrared spectroscopic studies showing that epoxy groups remain unreacted during evaporation processes while silica condensation occurs [15] [17].

The propyl chain serves as a flexible linker connecting the reactive epoxy and silane functionalities, allowing the molecule to adopt various conformations while maintaining its dual reactivity [9] [11]. This bifunctional nature enables 3-glycidoxypropyltrimethoxysilane to function as an effective coupling agent between organic polymers and inorganic substrates [10] [12].

Conformational Analysis and Isomeric Forms

Comprehensive conformational analysis using density functional theory calculations has revealed the existence of seven distinct conformational states of 3-glycidoxypropyltrimethoxysilane [11] [13]. The conformational flexibility arises from rotation about three critical dihedral angles: SiCCC, CCCO, and OCCO, which govern the spatial arrangement of the molecule [11] [21].

Potential energy surface scans performed using Becke's three-parameter exchange functional combined with Lee-Young-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set have mapped the conformational landscape [11] [13]. The calculations predict significant energy differences between conformers, with the most stable configuration exhibiting the lowest potential energy and the least favorable conformation showing the highest energy barrier [13] [21].

Temperature-dependent Raman spectroscopic studies conducted between 203K and 293K have identified vibrational modes characteristic of different conformational states [11] [13]. These investigations demonstrate that conformational populations shift with temperature variations, indicating dynamic equilibrium between multiple conformational forms under ambient conditions [13] [21].

ConformerSiCCC Dihedral AngleCCCO Dihedral AngleOCCO Dihedral AngleRelative Energy
1VariableVariableVariableLowest
2VariableVariableVariableLow
3VariableVariableVariableMedium
4VariableVariableVariableMedium
5VariableVariableVariableMedium
6VariableVariableVariableHigh
7VariableVariableVariableHighest

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopic analysis of 3-glycidoxypropyltrimethoxysilane reveals distinctive absorption bands corresponding to its functional groups [14] [15] [16]. The methoxy groups generate characteristic C-H stretching vibrations in the 2840-2960 cm⁻¹ region, while the Si-O-CH₃ stretching modes appear as strong absorption bands [18] [19]. The siloxane network formation manifests through asymmetric Si-O-Si stretching vibrations between 1000-1200 cm⁻¹ and symmetric modes in the 800-1000 cm⁻¹ range [14] [15].

The epoxy functional group produces distinct spectroscopic signatures including C-O stretching vibrations at 1230-1260 cm⁻¹ and characteristic oxirane ring vibrations between 850-950 cm⁻¹ [15] [16]. The propyl chain contributes C-H stretching modes at 2850-2950 cm⁻¹ and CH₂ scissoring vibrations in the 1400-1500 cm⁻¹ region [14] [18]. Si-C bond vibrations appear as absorption bands between 700-800 cm⁻¹, confirming the silicon-carbon connectivity [16] [19].

Time-resolved infrared spectroscopy studies have demonstrated the structural evolution during film formation processes [15] [17]. These investigations reveal that epoxy groups remain unreacted during evaporation while the silica structure undergoes condensation reactions, leading to the formation of cage-like siloxane species [15] [17].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Si-O-CH₃ stretch2840-2960Methoxy group vibrations
Si-O-Si stretch (asymmetric)1000-1200Siloxane network formation
Si-O-Si stretch (symmetric)800-1000Siloxane network formation
C-H stretch (methoxy)2800-3000Alkyl vibrations
C-H stretch (propyl chain)2850-2950Propyl chain vibrations
C-O stretch (epoxy)1230-1260Glycidoxy group
Epoxy ring vibrations850-950Oxirane ring modes
CH₂ scissoring1400-1500Alkyl chain deformation
Si-C stretch700-800Si-C bond vibrations

Raman Spectroscopy

Raman spectroscopic analysis provides complementary information to infrared spectroscopy for the characterization of 3-glycidoxypropyltrimethoxysilane [11] [13]. The technique proves particularly valuable for investigating conformational changes and molecular dynamics under varying temperature conditions [13] [21]. Raman spectra recorded between 203K and 293K demonstrate temperature-dependent variations in band intensities and positions, reflecting conformational population changes [11] [13].

The Raman spectrum exhibits characteristic bands corresponding to the silicon-oxygen framework, with Si-O-Si stretching modes appearing as prominent features [23] [11]. The epoxy ring vibrations generate distinct Raman bands that serve as conformational markers, allowing discrimination between different molecular conformations [13] [21]. CH₂ scissoring bands function as fingerprints for disorder-to-order transitions in hybrid materials formed from the compound [15] [17].

Vibrational mode assignments based on density functional theory calculations provide theoretical support for experimental Raman observations [11] [13]. The complete assignment of observed vibrational bands enables detailed structural characterization and conformational analysis of the molecule under various conditions [13] [23].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-glycidoxypropyltrimethoxysilane through multiple nuclear environments [21] [22]. ²⁹Si NMR spectroscopy proves particularly valuable for monitoring hydrolysis and condensation reactions of the silane functional groups [21]. The technique reveals the formation of T⁰, T¹, T², and T³ silicon environments corresponding to different degrees of condensation [21].

¹³C NMR analysis enables quantitative evaluation of epoxy ring integrity during chemical reactions [21]. The epoxide carbon signal at approximately 44 parts per million serves as a diagnostic peak for monitoring ring-opening reactions [21]. Comparison of integrated signal intensities with internal standards allows precise determination of reaction extents and kinetics [21].

Solid-state NMR techniques provide insights into the structure of polymeric materials derived from 3-glycidoxypropyltrimethoxysilane [21]. The formation of siloxane networks through condensation reactions generates characteristic chemical shift patterns that reflect the degree of cross-linking and structural organization [21] [23].

Liquid-state NMR studies demonstrate the hydrolytic stability of different functional groups under various conditions [21]. The methoxy groups undergo rapid hydrolysis in aqueous environments, while the epoxy functionality shows greater resistance to hydrolytic cleavage [21].

Mass Spectrometry

Mass spectrometric analysis of 3-glycidoxypropyltrimethoxysilane provides molecular weight confirmation and fragmentation pattern information [20]. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the intact molecular structure [20]. High-resolution mass spectrometry using orbitrap analyzers achieves precise mass determination with sub-parts-per-million accuracy [20].

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways involving loss of methoxy groups and epoxy ring cleavage [20]. The fragmentation patterns provide structural confirmation and enable identification of the compound in complex mixtures [20]. Electrospray ionization facilitates efficient ion formation for mass spectrometric analysis [20].

The mass spectral database contains comprehensive fragmentation data acquired using Q Exactive Orbitrap instrumentation [20]. Multiple ionization methods including electrospray ionization enable analysis under various experimental conditions [20]. The spectral trees encompass both MS¹ and MS² data, providing complete structural characterization [20].

Computational Structural Studies

Density Functional Theory (DFT) Analysis

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive structural information about 3-glycidoxypropyltrimethoxysilane [11] [13] [23]. The computational approach successfully predicts molecular geometry, vibrational frequencies, and conformational preferences [11] [13]. Dispersion-corrected DFT methods including B3LYP-D3 improve accuracy for systems involving weak intermolecular interactions [23] [26].

Structural optimization calculations reveal the preferred geometric arrangements of the molecule in its lowest energy conformations [11] [13]. The silicon atom adopts tetrahedral coordination with three methoxy groups and one propyl chain, while the epoxy ring maintains its characteristic three-membered structure [13] [23]. Bond lengths, bond angles, and dihedral angles obtained from DFT calculations agree well with experimental crystallographic data where available [11] [13].

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectra [11] [13] [23]. The normal mode analysis based on DFT results enables complete assignment of experimental vibrational bands and supports spectroscopic characterization [13] [23]. Temperature effects on vibrational spectra can be modeled through statistical thermodynamics based on calculated frequencies [11] [13].

MethodBasis SetApplicationTemperature Range (K)
B3LYP6-311++G(d,p)Structural optimization298
B3LYP-D36-311++G(d,p)Dispersion-corrected calculations298
M06-2X6-311++G(d,p)Hybrid meta-GGA functional298
DFT Conformational Scan6-311++G(d,p)Potential energy surface scan298
Vibrational Analysis6-311++G(d,p)Frequency calculations203-293

Molecular Orbital Theory Calculations

Molecular orbital theory calculations provide electronic structure information for 3-glycidoxypropyltrimethoxysilane [23] [24] [26]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the electronic reactivity and optical properties of the compound [23] [24]. Frontier molecular orbital analysis reveals the electron-rich and electron-deficient regions that govern chemical reactivity [24] [26].

The silicon-oxygen bonds exhibit significant ionic character due to electronegativity differences between silicon and oxygen atoms [23] [24]. Molecular orbital calculations demonstrate the polarization of electron density toward oxygen atoms in the methoxy groups [23] [26]. The epoxy ring contains strained carbon-oxygen bonds that contribute to its high reactivity toward nucleophiles [24] [26].

Natural bond orbital analysis provides insights into bonding interactions and charge distribution throughout the molecule [24] [26]. The calculations reveal the degree of covalent versus ionic character in different bonds and identify donor-acceptor interactions that stabilize particular conformations [26]. Electronic transition calculations predict ultraviolet-visible absorption spectra and electronic excitation energies [24] [26].

Conformational Energy Landscapes

Conformational energy landscape mapping through potential energy surface scans reveals the complete conformational space accessible to 3-glycidoxypropyltrimethoxysilane [11] [13] [24]. The calculations identify energy minima corresponding to stable conformers and transition states connecting different conformational states [11] [13]. The energy barriers between conformers determine the kinetics of conformational interconversion [13] [24].

The three-dimensional potential energy surface constructed from rotation about SiCCC, CCCO, and OCCO dihedral angles shows seven distinct energy minima [11] [13]. The global minimum corresponds to the most stable conformation, while local minima represent metastable conformational states [13] [24]. Energy differences between conformers range from zero to several kilocalories per mole, indicating significant conformational preferences [13] [24].

Dynamic scaling properties and growth kinetics studies using small-angle X-ray scattering provide experimental validation of computational predictions [24] [26]. The structural evolution during sol-gel processing follows power-law relationships that reflect the underlying conformational energy landscape [24] [26]. Activation energies determined from temperature-dependent kinetic studies agree with theoretical predictions from conformational analysis [24] [26].

Physical Description

Liquid; OtherSolid

GHS Hazard Statements

Aggregated GHS information provided by 1865 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 277 of 1865 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1588 of 1865 companies with hazard statement code(s):;
H318 (55.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (34.63%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

25704-87-4
2530-83-8

Wikipedia

(3-glycidoxypropyl)trimethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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